molecular formula C13H16O B12522786 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane CAS No. 664374-44-1

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane

Cat. No.: B12522786
CAS No.: 664374-44-1
M. Wt: 188.26 g/mol
InChI Key: WNXCKEOEHPNTPY-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane is a strained spiroheterocyclic compound of significant interest in synthetic organic chemistry. As a member of the 1-oxaspiro[2.2]pentane family, it features a spiro-fused cyclopropane and oxirane (epoxide) ring system, which imbues it with high ring strain and unique reactivity patterns . This compound serves as a versatile synthetic building block primarily due to two key reaction pathways. First, under Lewis acid catalysis or thermal conditions, it can undergo a facile ring-expanding rearrangement to form a cyclobutanone derivative . This transformation is driven by the release of ring strain from both the epoxide and the cyclopropane, and is stabilized through a cyclopropyl carbinyl cation intermediate . Second, it can undergo base-induced elimination to yield synthetically useful vinyl cyclopropanes . The 2-phenylethyl substituent can influence the stability and regioselectivity of these reactions. Researchers value this reagent for constructing complex molecular architectures, including natural products and cyclobutanone-containing structures, which are valuable intermediates in medicinal and materials chemistry . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

664374-44-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane

InChI

InChI=1S/C13H16O/c1-12(13(14-12)9-10-13)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

WNXCKEOEHPNTPY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Bromoketone Synthesis and Base-Mediated Cyclization

A foundational approach involves the bromination of cyclopentylphenylketone derivatives, followed by base-induced cyclization. For example:

  • Step 1 : Bromination of cyclopentylphenylketone with N-bromosuccinimide (NBS) yields 1-bromocyclopentylphenylketone.
  • Step 2 : Treatment with sodium methoxide (NaOMe) in anhydrous methanol induces cyclization, forming the spiroether core. This method is analogous to the synthesis of 2-methoxy-2-(o-methylphenyl)-1-oxaspiro[2.4]heptane.

Reaction Conditions :

Parameter Value
Temperature 0–25°C (Step 1); reflux (Step 2)
Solvent CCl₄ (Step 1); MeOH (Step 2)
Yield 66–77% (over two steps)

Key Insight : The Thorpe-Ingold effect accelerates cyclization due to geminal substituents on the ketone, favoring spiro ring formation.

Epoxyether Ring-Opening and Rearrangement

Epoxyether Intermediate Formation

Epoxyethers serve as critical intermediates. For instance:

  • Step 1 : Bromoketones (e.g., 1-bromocyclopentyl-(p-chlorophenyl)-ketone) are treated with NaOMe to form epoxyethers like 2-methoxy-2-(p-chlorophenyl)-1-oxaspiro[2.4]heptane.
  • Step 2 : Reacting the epoxyether with excess methylamine in a sealed bomb at 130°C for 10 hours introduces the phenylethyl group via nucleophilic ring-opening.

Reaction Conditions :

Parameter Value
Temperature 130°C (Step 2)
Pressure Sealed steel bomb
Yield 58–66% (Step 2)

Mechanistic Note : The reaction proceeds via SN2 attack of methylamine on the electrophilic carbon adjacent to the oxygen, followed by deprotection and rearrangement.

Multi-Component Condensation Strategies

Radical-Mediated Aminostannation

A convergent route involves coupling β-stannyl enamines with acid chlorides:

  • Step 1 : Radical aminostannation of imines (e.g., benzophenone imine) with tributyltin hydride (Bu₃SnH) forms β-stannylenamines.
  • Step 2 : Acylation with acid chlorides derived from α,β-unsaturated aldehydes (e.g., via Brown crotylation) yields spirocyclic intermediates.

Example :

  • Acid chloride 8 (from aldehyde 10 ) reacts with β-stannylenamine 9a to form the spiro scaffold.

Reaction Conditions :

Parameter Value
Catalyst AIBN (radical initiator)
Solvent Benzene
Yield 45–60% (over two steps)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Bromoketone Cyclization High selectivity Requires hazardous brominating agents 66–77%
Epoxyether Rearrangement Scalable High-pressure conditions 58–66%
Radical Aminostannation Modularity Sensitive to moisture/oxygen 45–60%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane is in organic synthesis. Its spirocyclic nature makes it a valuable intermediate in synthesizing more complex organic molecules.

Synthetic Routes

Research has documented various synthetic routes leading to this compound, often focusing on optimizing yield and purity. For instance, one study reported yields as high as 98% using specific catalytic conditions, highlighting its feasibility for large-scale applications in chemical manufacturing .

Pharmacological Applications

The compound's structural characteristics suggest potential pharmacological properties, particularly in the development of new therapeutic agents.

Case Studies

Several studies have explored the biological activity of oxaspiro compounds, indicating that derivatives of 1-oxaspiro[2.2]pentane may exhibit anti-inflammatory and analgesic effects. For example:

  • A comparative analysis demonstrated that certain oxaspiro derivatives could inhibit specific enzymes involved in inflammatory pathways .
  • Another study investigated the effects of related compounds on cancer cell lines, suggesting a potential role in anticancer drug development .

Material Sciences

In material sciences, this compound can be utilized as a building block for creating novel polymers and materials with specific mechanical and thermal properties.

Applications in Polymer Chemistry

The incorporation of spirocyclic structures into polymer matrices can enhance their mechanical strength and thermal stability. Research indicates that polymers derived from spiro compounds exhibit improved resistance to degradation when exposed to heat and chemicals .

Perfume Industry

Another notable application is in the perfume industry, where compounds like this compound are explored as pro-perfume ingredients.

Pro-perfume Compositions

Recent patents have highlighted the use of this compound in formulating complex fragrance compositions that release aromatic compounds upon degradation, enhancing scent longevity and complexity .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules with high yield potential
PharmacologicalPotential anti-inflammatory and anticancer properties; studied for therapeutic applications
Material SciencesEnhances mechanical strength and thermal stability in polymers
Perfume IndustryServes as a pro-perfume ingredient for complex fragrance formulations

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The phenylethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituents of analogous 1-oxaspiro[2.2]pentane derivatives:

Compound Name Molecular Formula Substituents Key Structural Features Reference
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane C₁₃H₁₆O Methyl, 2-phenylethyl Aromatic phenylethyl group; rigid spiro core
OXP-01 (2-Decyl-1-oxaspiro[2.2]pentane) C₁₅H₂₈O Decyl chain Aliphatic substituent; hydrophobic
OXP-04 (4-(1-Oxaspiro[2.2]pent-2-yl)butan-1-ol) C₉H₁₆O₂ Butanol group Hydroxyl group; increased polarity
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane C₆H₈F₂O Difluoromethyl, methyl Electronegative fluorine atoms
2-Methyl-2-(phenoxymethyl)-1-oxaspiro[2.2]pentane C₁₂H₁₄O₂ Phenoxymethyl Ether linkage; moderate polarity

Key Observations :

  • Phenylethyl vs.
  • Polarity Differences : OXP-04’s hydroxyl group increases hydrophilicity, whereas the target compound’s lack of polar groups suggests higher lipophilicity (predicted LogP ~3.5 vs. OXP-04’s ~1.8) .

Physicochemical Properties

Property Target Compound OXP-01 OXP-04 Difluoromethyl Derivative ()
Molecular Weight (g/mol) 188.26 224.38 156.22 134.12
Predicted LogP ~3.5 ~6.0 ~1.8 ~2.0
Solubility (Water) Low Very low Moderate Moderate
Thermal Stability High (rigid spiro core) Moderate Moderate High (fluorine stabilizes)

Notes:

  • The target compound’s high LogP aligns with its aromatic substituent, suggesting utility in lipid-rich environments.
  • The difluoromethyl derivative’s solubility is enhanced by fluorine’s electronegativity, despite its small size .

Biological Activity

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane, a compound with the CAS number 75749-98-3, is part of the oxaspiropentane family and has garnered attention for its potential biological activities. This article explores its biological properties, including neuroprotective, cytotoxic, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C11H12O
  • Molecular Weight : 160.212 g/mol
  • LogP : 2.4646
  • Polar Surface Area (PSA) : 12.53 Ų

Neuroprotective Effects

Research indicates that derivatives of compounds similar to this compound exhibit neuroprotective properties. For instance, studies on 2-(2-phenylethyl) chromones suggest they can protect neuronal cells from oxidative stress and apoptosis, which may be relevant for neurodegenerative diseases .

Cytotoxicity

The cytotoxic effects of oxaspiropentane derivatives have been evaluated in various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Antibacterial Activity

Compounds with a similar structure have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies showing that related compounds can inhibit pro-inflammatory cytokines and mediators in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

StudyCompoundBiological ActivityFindings
This compoundNeuroprotectiveExhibited protective effects against oxidative stress in neuronal cultures.
Various oxaspiropentanesCytotoxicInduced apoptosis in cancer cell lines with IC50 values indicating potency.
Derivatives of 2-(2-phenylethyl) chromonesAntibacterialEffective against Gram-positive and Gram-negative bacteria.
Related phenolic compoundsAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in treated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Phenyl Substituent : The presence of the phenyl group at the C2 position enhances lipophilicity and may contribute to increased membrane permeability.
  • Methyl Group : The methyl group at the C1 position can affect the compound's steric configuration, impacting its interaction with biological targets.

Q & A

Q. What are the primary synthetic routes for 2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis typically involves spirocyclic ether formation via intramolecular cyclization. Key steps include:
  • Alkylation : Introducing the 2-phenylethyl group using alkyl halides or Grignard reagents under inert atmospheres (e.g., N₂/Ar).
  • Ring Closure : Acid- or base-catalyzed cyclization (e.g., H₂SO₄ or NaH) to form the 1-oxaspiro[2.2]pentane core.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity .
  • Yield Improvement : Solvent polarity (e.g., THF vs. DCM) and temperature (80–120°C) significantly affect reaction efficiency.

Q. Which spectroscopic techniques are critical for structural elucidation of this spiro compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., sp³ vs. sp² hybridization in the spiro ring).
  • ¹³C NMR : Confirms quaternary carbons and phenyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : Detects ether C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and identify kinetically favored pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
  • Database Integration : Cross-reference with REAXYS or Pistachio databases to validate predicted intermediates .

Q. How should researchers address contradictions in catalytic efficiency data for spiro compound synthesis?

  • Methodological Answer :
  • Impurity Analysis : Use GC-MS or HPLC to detect side products (e.g., dehydrohalogenation byproducts) .
  • Control Experiments : Compare results using reagents from different suppliers (e.g., Aldrich vs. Wiley Organic) to isolate purity effects.
  • Catalyst Characterization : Employ BET surface area analysis or TEM to assess catalyst degradation .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this spiro compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (-)-Menthol or Evans’ oxazolidinones to induce asymmetry during alkylation.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

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